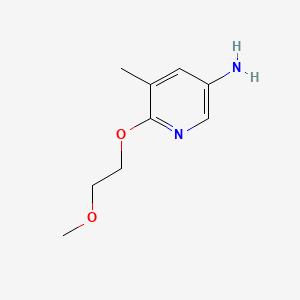

6-(2-Methoxyethoxy)-5-methylpyridin-3-amine

Description

Properties

IUPAC Name |

6-(2-methoxyethoxy)-5-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-7-5-8(10)6-11-9(7)13-4-3-12-2/h5-6H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMVNJOINUPEIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OCCOC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70734401 | |

| Record name | 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251220-20-8 | |

| Record name | 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine (CAS Number 1251220-20-8): A Privileged Scaffold in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine, a substituted pyridin-3-amine of significant interest to researchers, scientists, and drug development professionals. While this specific molecule may serve as a niche building block, its structural motifs are emblematic of a class of compounds with profound implications in medicinal chemistry, particularly in the development of targeted therapies. This document will delve into the synthetic chemistry, physicochemical properties, and potential applications of this compound, with a strong emphasis on its role as a scaffold for kinase inhibitors. The guide is structured to provide not just procedural details but also the underlying scientific rationale, empowering researchers to leverage this and similar chemical entities in their drug discovery programs.

Introduction: The Prominence of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic motif that is not only a cornerstone of many natural products but has also proven to be a "privileged scaffold" in the synthesis of therapeutic agents.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for designing molecules that interact with a wide array of biological targets.[1] Pyridine derivatives have demonstrated a remarkable diversity of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[1]

Within this broad class, substituted pyridin-3-amines have emerged as a particularly fruitful area of research. The amino group at the 3-position provides a crucial vector for further chemical modification and can act as a key pharmacophoric element, often engaging in critical hydrogen bond interactions within the active sites of enzymes.[2] This guide focuses on a specific exemplar, 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine, to illustrate the synthesis, characterization, and potential applications of this important class of molecules.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physicochemical properties is paramount for its application in drug discovery. While extensive experimental data for 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine is not publicly available, we can infer its likely characteristics based on its structure and data from analogous compounds.

| Property | Predicted Value/Characteristic | Rationale and Significance |

| CAS Number | 1251220-20-8 | A unique numerical identifier for this specific chemical substance. |

| Molecular Formula | C9H14N2O2 | Indicates the elemental composition of the molecule. |

| Molecular Weight | 182.22 g/mol | A key parameter for stoichiometric calculations in synthesis and for assessing drug-likeness (e.g., Lipinski's Rule of Five). |

| Appearance | Likely an off-white to yellow or brown crystalline powder. | Based on the typical appearance of similar aminopyridine derivatives. |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water is anticipated. | The presence of the polar amine and ether functionalities may impart some aqueous solubility, but the overall aromatic character suggests better solubility in organic media. |

| pKa | The pyridine nitrogen is weakly basic, and the aniline-like amino group is also basic. The exact pKa values would require experimental determination but are crucial for understanding the ionization state at physiological pH. | The ionization state influences solubility, membrane permeability, and target binding. |

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. Below are the expected spectroscopic features for 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be complex due to the various proton environments. Key expected signals include:

-

Aromatic protons on the pyridine ring.

-

A singlet for the methyl group protons.

-

Signals for the methylene protons of the methoxyethoxy group.

-

A broad singlet for the amine (-NH2) protons, which may be exchangeable with D2O.[3]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule, including the aromatic carbons of the pyridine ring, the methyl carbon, and the carbons of the methoxyethoxy side chain.[4]

-

Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound. The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight.[5] Alpha-cleavage is a common fragmentation pattern for amines, which could lead to characteristic fragment ions.[3]

Synthesis of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine: A Representative Protocol

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 6-(2-Methoxyethoxy)-5-methyl-3-nitropyridine (Intermediate 1)

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxyethanol (1.1 equivalents) dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure the formation of the sodium alkoxide.

-

Add a solution of 2-chloro-5-methyl-3-nitropyridine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench carefully with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

Step 2: Synthesis of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine (Final Product)

-

To a solution of 6-(2-methoxyethoxy)-5-methyl-3-nitropyridine (1.0 equivalent) in a mixture of ethanol and water, add iron powder (Fe, 5-10 equivalents) and ammonium chloride (NH4Cl, 1.5 equivalents).

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

-

Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Basify the remaining aqueous solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final product.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyridin-3-amine scaffold is a common feature in a multitude of kinase inhibitors.[5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] Therefore, the development of selective kinase inhibitors is a major focus of modern drug discovery.

Rationale for Kinase Inhibition

The 2-aminopyridine moiety, a substructure within our target molecule, is known to form key hydrogen bonds with the hinge region of the ATP-binding site of many kinases.[2] The substituents on the pyridine ring, in this case, the 5-methyl and 6-(2-methoxyethoxy) groups, can be tailored to occupy specific pockets within the kinase active site, thereby conferring potency and selectivity.[2] The methoxyethoxy group, in particular, can enhance solubility and provide additional hydrogen bonding opportunities.

Caption: A conceptual diagram illustrating the potential binding mode of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine within a kinase active site.

Kinase Inhibitor Screening Workflow

To evaluate the potential of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine or its derivatives as kinase inhibitors, a systematic screening process is employed.

Step 1: Biochemical Assays

-

Objective: To determine the in vitro inhibitory activity (IC50) of the compound against a panel of kinases.

-

Methodology: A variety of assay formats can be used, including radiometric assays, fluorescence-based assays (e.g., FRET), and luminescence-based assays (e.g., Kinase-Glo®).[6][7] These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Step 2: Cellular Assays

-

Objective: To assess the compound's ability to inhibit kinase activity within a cellular context.

-

Methodology: Cell-based assays, such as Western blotting to detect the phosphorylation of downstream substrates or cell viability assays (e.g., MTT or CellTiter-Glo®), are used to determine the compound's cellular potency (EC50).

Step 3: Selectivity Profiling

-

Objective: To determine the compound's selectivity for the target kinase over other kinases.

-

Methodology: The compound is screened against a broad panel of kinases (kinome scanning) to identify any off-target activities.[6] High selectivity is crucial for minimizing side effects.

Step 4: In Vivo Studies

-

Objective: To evaluate the compound's efficacy and pharmacokinetic properties in animal models of disease.

-

Methodology: Animal studies are conducted to assess the compound's ability to inhibit tumor growth or modulate the target pathway in a living organism.[6]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine and its derivatives. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling aminopyridine derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][9]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8] Do not ingest.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]

Conclusion and Future Perspectives

6-(2-Methoxyethoxy)-5-methylpyridin-3-amine represents a valuable chemical entity with significant potential in drug discovery. Its substituted pyridin-3-amine core serves as a versatile scaffold for the design of potent and selective kinase inhibitors. The synthetic route outlined in this guide provides a practical approach for its preparation and for the generation of a library of analogs for structure-activity relationship (SAR) studies. Future research in this area will likely focus on the synthesis and evaluation of derivatives of this compound against a range of kinase targets, with the ultimate goal of developing novel therapeutics for the treatment of cancer and other diseases. The principles and methodologies discussed herein provide a solid foundation for researchers to explore the full potential of this and related compounds.

References

- African Journal of Biomedical Research. (n.d.). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment.

- ACS Publications. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry.

- ACS Publications. (n.d.). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry.

- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.

- ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5.

- Jubilant Ingrevia Limited. (n.d.). 3- Aminopyridine Safety Data Sheet.

- ResearchGate. (n.d.). (PDF) 6-Methylpyridin-3-amine.

- PMC - PubMed Central. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.

- PMC - PubMed Central. (2021, February 10). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides.

- BMG LABTECH. (2020, September 1). Kinase assays.

- Thermo Fisher Scientific. (2021, December 24). 2-Aminopyridine - SAFETY DATA SHEET.

- MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

- ECHEMI. (n.d.). 4-Aminopyridine SDS, 504-24-5 Safety Data Sheets.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. pubs.acs.org [pubs.acs.org]

- 6. reactionbiology.com [reactionbiology.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. geneseo.edu [geneseo.edu]

A Comprehensive Technical Guide to the Physicochemical Characterization of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in-depth physicochemical characterization of the novel compound, 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine. Recognizing the critical role that a molecule's physical and chemical properties play in its journey from a laboratory curiosity to a potential therapeutic agent, this document outlines a logical, multi-faceted approach to its evaluation. We move beyond a simple checklist of properties, instead focusing on the causal relationships between experimental choices and the quality of the data obtained. Each section details not only the "how" but, more importantly, the "why" of each analytical technique, ensuring that the described protocols are self-validating and the data generated is robust and reliable. This guide is intended to serve as a practical, hands-on resource for researchers in the fields of medicinal chemistry, pharmacology, and pharmaceutical development, enabling a thorough and insightful assessment of this promising pyridinamine derivative.

Introduction: The Imperative of Early-Stage Physicochemical Profiling

In the landscape of modern drug discovery and development, the adage "fail early, fail cheap" has never been more pertinent. A significant proportion of drug candidates falter not due to a lack of efficacy, but because of suboptimal physicochemical properties that lead to poor absorption, distribution, metabolism, and excretion (ADME) profiles, formulation challenges, or instability. The compound at the center of this guide, 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine, a substituted aminopyridine, presents a unique set of structural features—a basic amine, a pyridine ring, and an ether linkage—that necessitate a thorough and early-stage physicochemical evaluation. Understanding these fundamental properties is not merely an academic exercise; it is a foundational step in predicting a molecule's in vivo behavior and its ultimate viability as a drug candidate.

This guide will systematically walk through the essential physicochemical characterization of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine, providing both the theoretical underpinnings and detailed, field-proven experimental protocols.

Foundational Characteristics

Before delving into more complex experimental analyses, it is crucial to establish the fundamental identifiers of the molecule.

| Property | Value | Source |

| IUPAC Name | 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine | N/A |

| CAS Number | 1251220-20-8 | [1] |

| Molecular Formula | C9H14N2O2 | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| Chemical Structure | (See Figure 1) | N/A |

Figure 1. Chemical structure of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The ionization state of a molecule at physiological pH is a paramount determinant of its solubility, permeability, and interaction with biological targets. For 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine, the presence of the pyridinyl nitrogen and the exocyclic amine group suggests at least one basic pKa. Determining this value is a critical first step.

Rationale for pKa Determination

The pKa value dictates the extent of ionization at a given pH.[2] A molecule's charge state influences its ability to cross biological membranes, with the neutral form generally being more permeable.[2] Furthermore, solubility is often highly dependent on pH for ionizable compounds.

Recommended Experimental Approach: Potentiometric Titration

While computational methods can provide initial estimates, experimental determination is the gold standard. Potentiometric titration is a robust and accurate method.[3]

Protocol for Potentiometric pKa Determination:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine and dissolve it in a known volume (e.g., 50 mL) of deionized water with a constant ionic strength (e.g., 0.01 M KCl).[3]

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).[3]

-

Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve, typically at the half-equivalence point. Specialized software can be used for more precise calculations.

-

Validation: Perform the titration in triplicate to ensure reproducibility.

Sources

An In-depth Technical Guide to 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine, a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to offer a thorough understanding of this compound.

Molecular Profile and Physicochemical Properties

6-(2-Methoxyethoxy)-5-methylpyridin-3-amine is a heterocyclic amine with the molecular formula C₉H₁₄N₂O₂ and a molecular weight of 182.22 g/mol .[1] The presence of a pyridine ring, an amino group, a methyl group, and a methoxyethoxy side chain imparts a unique combination of electronic and steric properties that are of significant interest in the design of bioactive molecules.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂O₂ | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| CAS Number | 1251220-20-8 | [1] |

| Canonical SMILES | COC1=C(C)C=C(N)N=C1OCCO | (Predicted) |

| Predicted LogP | 1.2 - 1.8 | (Predicted) |

| Predicted pKa | Amine: 4.5-5.5, Pyridine N: 2.5-3.5 | (Predicted) |

Note: Predicted values are based on computational models and structural similarity to known compounds. Experimental verification is recommended.

The methoxyethoxy group at the 6-position is expected to influence the molecule's solubility and pharmacokinetic profile, potentially improving its absorption, distribution, metabolism, and excretion (ADME) properties. The amino group at the 3-position and the methyl group at the 5-position are key handles for further chemical modification and can play a crucial role in binding interactions with biological targets.

Proposed Synthesis Pathway

Conceptual Synthesis Workflow

Caption: Proposed synthetic workflow for 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation of established procedures for the synthesis of similar aminopyridine derivatives.[2][3][4]

Step 1: Synthesis of 2-Chloro-6-(2-methoxyethoxy)-5-methyl-3-nitropyridine

-

Reaction Setup: To a solution of 2,6-dichloro-5-methyl-3-nitropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Addition of Alcohol: After stirring for 15 minutes, add 2-methoxyethanol (1.1 eq) dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, quench the reaction by the slow addition of water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Causality: The use of a strong base like sodium hydride is essential to deprotonate the 2-methoxyethanol, forming a potent nucleophile that can displace one of the chloro groups on the pyridine ring via a nucleophilic aromatic substitution (SNAr) reaction. The nitro group at the 3-position is a strong electron-withdrawing group, which activates the pyridine ring for this substitution, primarily at the 2- and 6-positions.

Step 2: Synthesis of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine

-

Reaction Setup: Dissolve the 2-chloro-6-(2-methoxyethoxy)-5-methyl-3-nitropyridine intermediate (1.0 eq) in a mixture of ethanol and water.

-

Reduction: Add iron powder (5.0 eq) and a catalytic amount of acetic acid. Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours.

-

Monitoring: Monitor the reduction of the nitro group by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable solvent and wash with a saturated solution of sodium bicarbonate to neutralize the acetic acid. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. The final product can be further purified by column chromatography or recrystallization.

Causality: The reduction of the nitro group to an amine is a critical step. The iron/acetic acid system is a classic and effective method for this transformation. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst could be employed.[5] This step yields the final target molecule.

Analytical Characterization (Predicted)

While experimental data is not publicly available, the following analytical data can be predicted based on the structure of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine.

| Analytical Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.6-7.8 (s, 1H, Ar-H), 6.8-7.0 (s, 1H, Ar-H), 4.4-4.6 (t, 2H, -OCH₂-), 3.7-3.9 (t, 2H, -OCH₂-), 3.5-3.7 (br s, 2H, -NH₂), 3.4 (s, 3H, -OCH₃), 2.1 (s, 3H, Ar-CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 158-160 (C), 140-142 (C), 135-137 (C), 120-122 (CH), 115-117 (CH), 70-72 (CH₂), 68-70 (CH₂), 58-60 (CH₃), 15-17 (CH₃) |

| Mass Spectrometry (ESI+) | m/z 183.11 (M+H)⁺ |

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine suggest its potential as a valuable scaffold or intermediate in the development of novel therapeutic agents. Substituted aminopyridines are a well-established class of compounds with a broad range of biological activities.

Hypothesized Biological Targets and Therapeutic Areas

-

Kinase Inhibition: The aminopyridine core is a common feature in many kinase inhibitors. The amino group can act as a hydrogen bond donor, and the pyridine nitrogen can act as a hydrogen bond acceptor, both of which are crucial for binding to the hinge region of many kinases. The substituents on the pyridine ring can be tailored to achieve selectivity for specific kinases implicated in diseases such as cancer and inflammatory disorders.

-

Central Nervous System (CNS) Disorders: The ability of the molecule to potentially cross the blood-brain barrier, facilitated by its moderate lipophilicity, makes it a candidate for the development of drugs targeting CNS disorders. Aminopyridine derivatives have been explored for their activity on various CNS receptors and ion channels.

-

Antimicrobial Agents: The pyridine ring is a key component of many natural and synthetic antimicrobial compounds. The specific substitution pattern of this molecule could be explored for potential antibacterial or antifungal activity.

Structure-Activity Relationship (SAR) Exploration Workflow

Caption: A workflow for exploring the structure-activity relationship of the core scaffold.

Conclusion and Future Directions

6-(2-Methoxyethoxy)-5-methylpyridin-3-amine represents a promising, yet underexplored, chemical entity. Its synthesis is feasible through established chemical transformations, and its structural features make it an attractive starting point for the development of novel bioactive compounds. Future research should focus on the definitive synthesis and characterization of this molecule, followed by a systematic evaluation of its biological activity against a panel of relevant targets, particularly protein kinases. The insights gained from such studies could pave the way for the discovery of new therapeutic agents for a variety of diseases.

References

-

Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health. [Link]

-

Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

3-aminopyridine. Organic Syntheses. [Link]

-

6-Methylpyridin-3-amine. National Institutes of Health. [Link]

- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

-

Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry. [Link]

-

Himmelsbach et al. (45) Date of Patent. Google Patents. [Link]

-

(12) United States Patent. Google Patents. [Link]

-

6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673. PubChem. [Link]

-

(PDF) 6-Methylpyridin-3-amine. ResearchGate. [Link]

-

Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry. [Link]

Sources

- 1. 6-(2-Methoxyethoxy)-5-Methylpyridin-3-aMine | 1251220-20-8 [chemicalbook.com]

- 2. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 4. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]

"spectral data for 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine (NMR, IR, MS)"

An In-depth Technical Guide to the Spectral Characterization of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine

This guide provides a detailed analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of the heterocyclic compound 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine. As a crucial building block in contemporary drug discovery, particularly in the synthesis of kinase inhibitors, unambiguous structural verification is paramount. This document is intended for researchers, scientists, and professionals in drug development who rely on robust analytical techniques for molecular characterization.

Molecular Structure and Analytical Overview

The structural confirmation of a novel or synthesized compound like 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine relies on a synergistic approach where different analytical techniques provide complementary pieces of information. Mass spectrometry confirms the molecular weight, infrared spectroscopy identifies the functional groups present, and NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, allowing for complete structural elucidation.

The subject molecule, with the chemical formula C9H14N2O2, consists of a substituted pyridine ring. The key structural features to be identified are the aminopyridine core, a methyl group, and a methoxyethoxy side chain.

Caption: Chemical structure of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine.

Mass Spectrometry (MS)

Mass spectrometry is the foundational technique for determining the molecular weight of a compound, providing a direct confirmation of its elemental composition. For polar molecules like the target amine, Electrospray Ionization (ESI) is a soft ionization technique that is particularly effective, typically yielding the protonated molecular ion [M+H]⁺.

Experimental Protocol (ESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: The sample is introduced into an ESI-MS instrument. The typical mobile phase could be a mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.

-

Data Acquisition: The analysis is performed in positive ion mode. The instrument scans a mass-to-charge (m/z) range, typically from 50 to 500 amu.

Data Interpretation

The expected molecular weight of C9H14N2O2 is 182.22 g/mol . The high-resolution mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

| Parameter | Expected Value | Significance |

| Molecular Formula | C9H14N2O2 | - |

| Exact Mass | 182.1055 | The theoretical monoisotopic mass. |

| [M+H]⁺ (m/z) | 183.1133 | Confirms the molecular weight of the compound. |

The observation of an ion at m/z 183.1133 provides strong evidence for the successful synthesis of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, we can detect the characteristic vibrations of specific bonds.

Experimental Protocol (ATR-FTIR)

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. A background spectrum is taken first and automatically subtracted from the sample spectrum.

Spectral Data and Interpretation

The IR spectrum provides a fingerprint of the molecule, with key absorption bands confirming the presence of the amine, ether, and aromatic functionalities.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3400 - 3250 | -NH₂ (Amine) | N-H Symmetric & Asymmetric Stretching |

| 2950 - 2850 | C-H (Alkyl) | C-H Stretching |

| 1620 - 1580 | C=C, C=N (Pyridine) | Ring Stretching |

| 1250 - 1050 | C-O (Ether) | C-O Stretching |

The presence of sharp bands in the 3400-3250 cm⁻¹ region is a definitive indicator of the primary amine (-NH₂) group. Strong absorptions around 1250-1050 cm⁻¹ confirm the C-O ether linkage of the methoxyethoxy side chain, while peaks in the 1620-1580 cm⁻¹ region are characteristic of the pyridine ring's aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

¹H NMR Analysis

Proton NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol (¹H NMR)

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Instrument: A 400 MHz (or higher) NMR spectrometer is used.

-

Acquisition: A standard proton experiment is run. Key parameters include the spectral width, number of scans, and relaxation delay.

¹H NMR Spectral Data and Interpretation

The following table outlines the expected signals for 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine. The interpretation explains how each signal is assigned to a specific proton based on its chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.50 | d | 1H | H-2 (Pyridine) | Aromatic proton deshielded by the ring nitrogen. |

| ~6.80 | d | 1H | H-4 (Pyridine) | Aromatic proton ortho to the amine group. |

| ~4.35 | t | 2H | -O-CH₂ -CH₂-OCH₃ | Methylene protons adjacent to the pyridine oxygen. |

| ~3.65 | t | 2H | -O-CH₂-CH₂ -OCH₃ | Methylene protons adjacent to the methoxy group. |

| ~3.50 | s | 2H | -NH₂ | Amine protons; often a broad singlet. |

| ~3.30 | s | 3H | -OCH₃ | Methoxy group protons. |

| ~2.10 | s | 3H | -CH₃ | Methyl group on the pyridine ring. |

d = doublet, t = triplet, s = singlet

Caption: Workflow illustrating the combined use of MS, IR, and NMR for structural confirmation.

Conclusion

The collective data from Mass Spectrometry, IR Spectroscopy, and ¹H NMR Spectroscopy provides a comprehensive and unambiguous characterization of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine. MS confirms the molecular formula, IR identifies the key functional moieties, and NMR elucidates the precise atomic connectivity and chemical environment of the carbon-hydrogen skeleton. This integrated analytical approach is essential for ensuring the identity, purity, and quality of chemical compounds used in research and development, particularly within the pharmaceutical industry.

References

-

PubChem. (n.d.). 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

"solubility of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine in organic solvents"

An In-depth Technical Guide to the Solubility of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that profoundly influences its journey from discovery to a viable drug product. This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry. While specific experimental solubility data for this compound is not widely published, this guide, written from the perspective of a Senior Application Scientist, offers a foundational understanding of the principles governing its solubility. It further details robust, step-by-step protocols for experimental determination and presents a logical workflow for these studies. This document is intended to be a valuable resource for researchers in drug discovery and development, providing the theoretical basis and practical methodologies to accurately assess the solubility profile of this and similar molecules.

Introduction: The Critical Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, the solubility of a compound is a cornerstone of its developability.[1][2] Poor solubility can lead to a cascade of challenges, including inadequate absorption, low bioavailability, and difficulties in formulation, which can ultimately lead to the failure of a promising drug candidate.[1][3][4] 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine, as a substituted pyridine, belongs to a class of heterocyclic compounds that are of significant interest in drug discovery due to their diverse biological activities.[5][6] The unique arrangement of its functional groups—a methoxyethoxy chain, a methyl group, and an amine on a pyridine scaffold—imparts specific electronic and steric properties that will dictate its interactions with various solvents. A thorough understanding of its solubility in a range of organic solvents is paramount for optimizing reaction conditions, purification processes, and for the rational design of effective drug delivery systems.[7][8]

Theoretical Principles Governing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the principle that a system moves towards a state of lower energy and higher disorder.[9][10] The adage "like dissolves like" serves as a fundamental, albeit simplified, guide to predicting solubility.[11] This principle is rooted in the nature and magnitude of intermolecular forces between the solute and solvent molecules.

Molecular Structure and Intermolecular Forces

The structure of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine provides several clues to its potential solubility behavior:

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic ring itself can participate in π-π stacking and van der Waals interactions.[12]

-

Amino Group (-NH2): This group can act as both a hydrogen bond donor and acceptor, significantly influencing its interaction with protic and polar solvents.

-

Methoxyethoxy Group (-OCH2CH2OCH3): The ether linkages in this chain are polar and can act as hydrogen bond acceptors. The alkyl portions contribute to its lipophilicity.

-

Methyl Group (-CH3): This is a nonpolar, lipophilic group that will favor interactions with nonpolar solvents.

The overall solubility will be a balance of these competing interactions. For instance, in a polar protic solvent like ethanol, hydrogen bonding between the solvent's hydroxyl group and the solute's amine and ether groups will be a major driving force for dissolution. In a nonpolar solvent like toluene, dispersion forces and potential π-π interactions with the pyridine ring will be more dominant.

Thermodynamics of Dissolution

The dissolution process can be conceptually broken down into three steps:

-

Breaking Solute-Solute Bonds: Energy is required to overcome the crystal lattice energy of the solid compound.

-

Breaking Solvent-Solvent Bonds: Energy is needed to create a cavity in the solvent for the solute molecule.

-

Formation of Solute-Solvent Bonds: Energy is released when the solute and solvent molecules interact.

The overall enthalpy of solution (ΔH_soln) is the sum of the energy changes in these three steps. If ΔH_soln is positive (endothermic), increasing the temperature will generally increase solubility, in accordance with Le Châtelier's Principle.[13][14] Conversely, if ΔH_soln is negative (exothermic), solubility may decrease with increasing temperature.[9][13]

Experimental Determination of Solubility

Given the absence of published data, experimental determination is necessary. The following protocols are standard in the pharmaceutical industry for their reliability and accuracy.

Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold standard for determining thermodynamic solubility.[1] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid solute.

Protocol:

-

Preparation: Add an excess amount of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.[15]

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[15][16]

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Filtration: Carefully withdraw a sample from the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles.[17][18]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[19][20]

Analytical Quantification

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method for determining concentration.[17][21]

Protocol:

-

Standard Preparation: Prepare a series of standard solutions of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine of known concentrations in the solvent of interest.[17]

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.[17]

-

Sample Analysis: Inject the filtered sample from the solubility experiment into the HPLC system.

-

Concentration Determination: Use the peak area of the sample and the calibration curve to determine the concentration of the compound in the sample.[17]

UV-Visible Spectroscopy: This method is faster than HPLC but can be less specific. It is suitable if the compound has a unique chromophore and the solvent does not interfere with its absorbance.[1]

Protocol:

-

Standard Preparation: Prepare a series of standard solutions of known concentrations in the chosen solvent.

-

Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) and create a calibration curve.

-

Sample Analysis: Dilute the filtered sample to a concentration that falls within the linear range of the calibration curve and measure its absorbance.

-

Concentration Determination: Use the absorbance of the sample and the calibration curve to calculate the original concentration.

Data Presentation and Visualization

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine in Various Organic Solvents at 25°C

| Solvent | Solvent Type | Dielectric Constant (ε) | Hypothetical Solubility (mg/mL) |

| Methanol | Polar Protic | 32.7 | > 100 |

| Ethanol | Polar Protic | 24.5 | > 100 |

| Isopropanol | Polar Protic | 19.9 | 50-100 |

| Acetonitrile | Polar Aprotic | 37.5 | 20-50 |

| Acetone | Polar Aprotic | 20.7 | 20-50 |

| Dichloromethane | Nonpolar | 9.1 | 10-20 |

| Toluene | Nonpolar | 2.4 | < 1 |

| Hexane | Nonpolar | 1.9 | < 0.1 |

Note: This data is for illustrative purposes only and must be experimentally determined.

Workflow Visualization

A clear workflow diagram can help in planning and executing the solubility studies. The following diagram, generated using Graphviz, illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for equilibrium solubility determination.

Conclusion and Future Directions

This technical guide has outlined the theoretical underpinnings and practical methodologies for determining the solubility of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine in organic solvents. While specific solubility values for this compound require experimental determination, the principles and protocols described herein provide a robust framework for obtaining high-quality, reliable data. Such data is indispensable for guiding further research and development activities, including process chemistry, formulation development, and preclinical studies. Future work should focus on generating a comprehensive solubility profile across a wider range of solvents and temperatures to build a predictive model for the solubility of this and related pyridine derivatives.

References

-

Wikipedia. (2024). Solubility. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [Link]

-

Purdue University. (n.d.). Solubility. Retrieved from [Link]

-

JoVE. (2020). Video: Solubility - Concept. Retrieved from [Link]

-

ALWSci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

-

Contract Pharma. (2017). Optimizing Drug Solubility. Retrieved from [Link]

-

Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?. Retrieved from [Link]

-

Ardena. (n.d.). Optimising Solubility: Selecting the Right Technology for Early Drug Development. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

ResearchGate. (2025). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]

-

International Journal of Pharmaceutics. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. Retrieved from [Link]

Sources

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. contractpharma.com [contractpharma.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ardena.com [ardena.com]

- 8. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 9. Solubility - Wikipedia [en.wikipedia.org]

- 10. Video: Solubility - Concept [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Solubility [chem.fsu.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. pharmaguru.co [pharmaguru.co]

- 18. researchgate.net [researchgate.net]

- 19. improvedpharma.com [improvedpharma.com]

- 20. ijsrtjournal.com [ijsrtjournal.com]

- 21. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Substituted Aminopyridines

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The aminopyridine scaffold, a seemingly simple heterocyclic amine, represents a cornerstone in modern medicinal chemistry. Its inherent structural features and synthetic tractability have propelled the development of a vast array of derivatives with significant therapeutic potential.[1] This guide delves into the core biological activities of substituted aminopyridines, offering a comprehensive overview of their mechanisms of action, and providing detailed, field-proven protocols for their evaluation. Our focus is to bridge the gap between synthetic chemistry and biological application, providing researchers and drug development professionals with the foundational knowledge and practical methodologies required to navigate this promising chemical space.

The Aminopyridine Core: A Privileged Scaffold in Drug Discovery

The versatility of the aminopyridine nucleus lies in its three isomeric forms—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—each offering distinct electronic and steric properties that influence biological activity.[1][2] The presence of the amino group provides a key interaction point for hydrogen bonding with biological targets, while the pyridine ring itself can engage in various non-covalent interactions. Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor and influence the overall basicity and pharmacokinetic properties of the molecule.[3][4] These intrinsic properties make aminopyridines attractive starting points for the design of novel therapeutics.[5][6] The low molecular weight of the basic scaffold is another advantage, allowing for the facile synthesis of derivatives with diverse functionalities while maintaining favorable drug-like properties.[5]

Diverse Biological Activities of Substituted Aminopyridines

Substituted aminopyridines have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for a multitude of therapeutic areas.[1][7] This section will explore some of the most significant and well-documented activities.

Anticancer Activity: Targeting Key Oncogenic Pathways

The fight against cancer has been a major focus for the application of aminopyridine derivatives, with numerous compounds showing potent activity against various cancer cell lines.[8][9][10] A primary mechanism of their anticancer effect is the inhibition of protein kinases, enzymes that play a critical role in cell signaling and are often dysregulated in cancer.[11]

-

Kinase Inhibition: Substituted aminopyridines have been successfully developed as inhibitors of a range of kinases, including:

-

Tropomyosin receptor kinase (TrKA): Derivatives have shown potent inhibitory activity against TrKA, a target in various cancers driven by NTRK gene fusions.[12]

-

Phosphoinositide 3-kinase (PI3K): Specifically, 2-aminopyridine derivatives have been identified as potent PI3Kδ inhibitors, a promising target for hematological cancers.[13]

-

c-Jun N-terminal kinases (JNK): These enzymes are implicated in inflammatory diseases and cancer. Aminopyridine-based inhibitors have been developed with high selectivity for JNK-1 and -2.[14]

-

Cyclin-dependent kinases (CDKs) and Histone Deacetylases (HDACs): Dual inhibitors targeting both CDKs and HDACs have been discovered from 2-aminopyridine and 2-aminopyrimidine scaffolds, showing promise in overcoming drug resistance.[15]

-

Epidermal Growth Factor Receptor (EGFR): Spiro derivatives containing an aminopyridine moiety have been designed as inhibitors of EGFR mutations.[16]

-

Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4): 2-Aminopyridine-based inhibitors have been developed to target this kinase, which is involved in cancer and inflammation.[17]

-

The development of resistance to existing anticancer drugs is a significant challenge, and novel chemical entities like substituted aminopyridines are crucial to overcoming this therapeutic hurdle.[8][18]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of new classes of antibacterial and antifungal agents. Substituted aminopyridines have emerged as a promising scaffold in this area.[19][20][21]

-

Mechanism of Action: While the exact mechanisms can vary, some derivatives have shown excellent activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis.[19] The introduction of specific substituents on the aminopyridine core is crucial for determining the spectrum and potency of antimicrobial activity.[19] For instance, some studies have shown that thio-functionalized aminopyrimido[4,5-b]quinolines exhibit greater activity than their carbonyl-containing counterparts.[22]

Neurological Applications: Modulating Ion Channels and Neurotransmission

Aminopyridines have a well-established role in the treatment of neurological disorders, primarily through their action as potassium channel blockers.[23][24]

-

Potassium Channel Blockade: 4-aminopyridine (4-AP) and its derivatives are known to block voltage-gated potassium channels.[23][25] In demyelinated axons, as seen in multiple sclerosis (MS), the exposure of these channels leads to ion leakage and impaired nerve impulse conduction.[24] By blocking these channels, 4-AP can restore axonal conduction and improve neurological function.[24][26] The extended-release formulation of 4-AP, dalfampridine, is approved for improving walking in patients with MS.[23][24]

-

Neurotransmitter Release: The blockade of potassium channels leads to a prolongation of the action potential, which in turn enhances the influx of calcium and increases the release of neurotransmitters like acetylcholine.[24] This mechanism is also the basis for the use of 4-aminopyridine as a model for inducing seizures in preclinical studies to test the efficacy of new antiepileptic drugs.[27][28][29]

Anti-inflammatory and Other Activities

The biological activities of substituted aminopyridines extend beyond the aforementioned areas. They have also been investigated for their:

-

Anti-inflammatory effects: By inhibiting key signaling molecules in inflammatory pathways, such as JNK, aminopyridine derivatives hold potential for treating inflammatory conditions.[14]

-

Antiprotozoal activity: Research is ongoing into the use of aminopyridine compounds against neglected tropical diseases caused by protozoa like Trypanosoma cruzi and Leishmania spp.[3][4]

-

Enzyme Inhibition: Certain derivatives have shown inhibitory activity against enzymes like α-glucosidase, suggesting potential applications in managing diabetes.[7]

Experimental Protocols for Biological Evaluation

This section provides detailed, step-by-step methodologies for assessing the key biological activities of substituted aminopyridines. These protocols are designed to be self-validating and are based on established standards in the field.

In Vitro Anticancer Activity Assessment

A fundamental step in evaluating the anticancer potential of a compound is to determine its cytotoxicity against cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[30]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted aminopyridine compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[30]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[30]

Illustrative Data Presentation:

| Compound ID | Cell Line | IC₅₀ (µM) |

| Aminopyridine Derivative 1 | HCT-116 (Colon Cancer) | 5.2 |

| Aminopyridine Derivative 2 | MCF-7 (Breast Cancer) | 8.9 |

| Aminopyridine Derivative 3 | A549 (Lung Cancer) | 12.5 |

This is a hypothetical data table for illustrative purposes.

In Vitro Antimicrobial Activity Screening

The initial screening of antimicrobial activity is often performed using diffusion assays, followed by the determination of the minimum inhibitory concentration (MIC).

This method provides a qualitative assessment of antimicrobial activity.[30]

Protocol:

-

Plate Inoculation: Evenly spread a standardized inoculum of the test microorganism onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria).[30]

-

Well Preparation: Create wells (6 mm in diameter) in the agar using a sterile cork borer.[30]

-

Compound Application: Add a defined volume (e.g., 50 µL) of the test compound solution at a known concentration into each well.[30] Include a solvent control and a positive control (a known antibiotic).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.[30]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][30]

Protocol:

-

Preparation of Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.[30]

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[30]

-

Incubation: Incubate the plates under the same conditions as the agar well diffusion assay.[30]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[30]

Illustrative Data Presentation:

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Aminopyridine Derivative 4 | 8 | >64 |

| Aminopyridine Derivative 5 | 16 | 32 |

This is a hypothetical data table for illustrative purposes.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes influenced by substituted aminopyridines is crucial for a deeper understanding of their mechanism of action.

PI3K Signaling Pathway in Cancer

The PI3K pathway is a key signaling cascade that regulates cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers.[13]

Caption: PI3K signaling pathway and the inhibitory action of aminopyridine derivatives.

General Workflow for In Vitro Biological Activity Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of a library of substituted aminopyridine compounds.

Caption: A generalized workflow for in vitro screening of aminopyridine derivatives.

Future Directions and Conclusion

The field of substituted aminopyridines continues to be a vibrant area of research in drug discovery.[7] Future efforts will likely focus on the development of more selective and potent derivatives, the exploration of novel biological targets, and the use of advanced drug delivery systems to enhance their therapeutic efficacy and minimize side effects. Structure-activity relationship (SAR) studies will remain pivotal in the rational design of next-generation aminopyridine-based drugs.[7]

References

-

He, Y., et al. (2023). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. Archiv der Pharmazie, 356(3), e2200438. Available at: [Link]

-

Keam, S. J. (2017). The use of aminopyridines in neurological disorders. CNS Drugs, 31(10), 845-859. Available at: [Link]

-

Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 343-382. Available at: [Link]

-

Béni, S., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Expert Opinion on Drug Discovery, 17(10), 1125-1140. Available at: [Link]

-

Okafor, S. N., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25. Available at: [Link]

-

Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3462. Available at: [Link]

-

Zahaf, O., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(3), 125-130. Available at: [Link]

-

Khan, I., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Drug Design, Development and Therapy, 15, 1347-1364. Available at: [Link]

-

Okafor, S. N., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25. Available at: [Link]

-

Béni, S., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Expert Opinion on Drug Discovery, 17(10), 1125-1140. Available at: [Link]

-

Ali, A., et al. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(12), 2269-2280. Available at: [Link]

-

Ali, A., et al. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(12), 2269-2280. Available at: [Link]

-

Wodicka, L. M., et al. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of Medicinal Chemistry, 49(26), 7876-7885. Available at: [Link]

-

Wang, Y., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic & Medicinal Chemistry Letters, 82, 129152. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). 3-Aminopyridine: A Key Building Block in Pharmaceutical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. Molecules, 28(4), 1833. Available at: [Link]

-

Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Available at: [Link]

-

Li, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. Available at: [Link]

-

Khan, I., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Drug Design, Development and Therapy, 15, 1347-1364. Available at: [Link]

-

Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3462. Available at: [Link]

-

Mejía, C. V., et al. (2023). An update of 4‑aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. Acta Neurobiologiae Experimentalis, 83(1), 1-13. Available at: [Link]

-

Korporal-Kuhnke, M., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation, 8(3), e1000. Available at: [Link]

-

Liu, Y., et al. (2020). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(24), 127653. Available at: [Link]

-

Wikipedia. (n.d.). 4-Aminopyridine. In Wikipedia. Retrieved from [Link]

-

Al-Bayati, R. I. H., & Al-Amiery, A. A. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. Karbala Journal of Modern Sciences, 2(2), 119-131. Available at: [Link]

-

Judge, S. I., & Bever, C. T., Jr. (2006). The putative mechanism of therapeutic action of 4-aminopyridine via blockade of potassium channels exposed by demyelination. Expert Review of Neurotherapeutics, 6(5), 657-669. Available at: [Link]

-

El-Gaby, M. S. A., et al. (2002). Novel 4-aminopyrimido[4,5-b]quinoline derivatives as potential antimicrobial agents. Il Farmaco, 57(8), 613-619. Available at: [Link]

-

Ghorab, M. M., et al. (2020). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 25(11), 2661. Available at: [Link]

-

Harris, S. F., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(9), 4094-4109. Available at: [Link]

-

Henney, III, H. R., et al. (2011). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. Journal of Pharmacy and Pharmacology, 63(4), 569-575. Available at: [Link]

-

Heuzer, J., et al. (2019). The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs. Frontiers in Neurology, 10, 691. Available at: [Link]

-

Johannes, S., et al. (2012). 4-Aminopyridine ameliorates mobility but not disease course in an animal model of multiple sclerosis. Journal of Neuroimmunology, 247(1-2), 30-37. Available at: [Link]

-

Mejía, C. V., et al. (2023). An update of 4‑aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. Acta Neurobiologiae Experimentalis, 83(1), 1-13. Available at: [Link]

-

Khan, I., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Drug Design, Development and Therapy, 15, 1347-1364. Available at: [Link]

-

Musumeci, F., et al. (2023). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Molecules, 28(14), 5434. Available at: [Link]

-

Sedić, M., et al. (2019). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 24(18), 3350. Available at: [Link]

-

Drabu, S., et al. (2007). Synthesis and antiinflammatory activity of some 2-amino pyridines. Indian Journal of Heterocyclic Chemistry, 16(4), 373-374. Available at: [Link]

Sources

- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. researchgate.net [researchgate.net]

- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 8. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 12. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. oaji.net [oaji.net]

- 21. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Novel 4-aminopyrimido[4,5-b]quinoline derivatives as potential antimicrobial agents. | Semantic Scholar [semanticscholar.org]

- 23. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 25. neurology.org [neurology.org]

- 26. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 27. An update of 4‑aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies | Acta Neurobiologiae Experimentalis [ane.pl]

- 28. The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. pdf.benchchem.com [pdf.benchchem.com]

In Silico First Pass: A Technical Guide to the Pre-synthesis Property Prediction of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine

Abstract

In the contemporary drug discovery landscape, the imperative to de-risk candidates at the earliest stages is paramount. The synthesis of novel chemical entities represents a significant investment of resources; therefore, robust, predictive, in silico methodologies are essential for identifying compounds with the highest probability of success. This guide provides a comprehensive, technically-grounded workflow for the pre-synthesis characterization of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine, a novel pyridinamine derivative. By leveraging a suite of validated, freely accessible computational tools, we will construct a detailed profile of its physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and potential drug-likeness. The causality behind the selection of each in silico tool and the interpretation of the predicted data are elucidated to provide a framework for informed decision-making in the progression of this and other novel chemical entities.

Introduction: The Rationale for In Silico Profiling

The journey from a promising molecular concept to a clinically approved therapeutic is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic properties or unforeseen toxicity.[1][2] The traditional paradigm of synthesis followed by extensive experimental testing is both time-consuming and resource-intensive.[1][2] In silico, or computational, approaches have emerged as indispensable tools in modern drug discovery, offering the ability to predict the properties of a molecule before it is ever synthesized.[3][4] This "fail fast, fail cheap" philosophy allows for the early identification of potential liabilities, guiding medicinal chemistry efforts toward candidates with a higher likelihood of downstream success.

This guide focuses on 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine, a molecule for which there is a paucity of publicly available experimental data. By applying a rigorous in silico workflow, we can generate a foundational dataset to inform a decision on whether to proceed with its synthesis and further investigation.

Molecular Scaffolding: Structure and Initial Considerations

The first step in any in silico analysis is the generation of a machine-readable representation of the molecule. For 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine (CAS: 1251220-20-8), the structure can be represented by the SMILES (Simplified Molecular Input Line Entry System) string: COc1c(C)c(N)cc(OCCSC)n1. This representation will serve as the input for the various predictive models.

Initial inspection of the structure reveals a substituted aminopyridine core. The presence of both hydrogen bond donors (the amine group) and acceptors (the ether oxygens and the pyridine nitrogen), along with a degree of flexibility in the methoxyethoxy side chain, suggests a molecule with the potential for favorable interactions with biological targets, but also flags the need to carefully assess properties like solubility and permeability.

The In Silico Workflow: A Multi-faceted Approach to Property Prediction